molecular formula C13H17N B6344206 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine CAS No. 1176911-24-2

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine

Cat. No.: B6344206
CAS No.: 1176911-24-2
M. Wt: 187.28 g/mol
InChI Key: XMNPHKNKYFDTGJ-ZRDIBKRKSA-N
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Description

This compound is a secondary amine featuring two distinct substituents: a (2E)-2-methyl-3-phenylprop-2-en-1-yl group and a prop-2-en-1-yl (allyl) group. The (2E) configuration indicates a trans geometry around the double bond in the 2-methyl-3-phenylpropenyl moiety. The allyl group introduces unsaturation, enabling conjugation and participation in reactions such as Michael additions or polymerizations. The phenyl and methyl groups contribute steric bulk and lipophilicity, influencing solubility and biological interactions .

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNPHKNKYFDTGJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most direct synthesis route involves a condensation reaction between cinnamaldehyde derivatives and allylamine. This method exploits the nucleophilic nature of allylamine, which reacts with the carbonyl group of the aldehyde to form an imine intermediate. Lewis acids, such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂), are employed to catalyze the reaction, facilitating the elimination of water and stabilizing the transition state. The stereoselective formation of the (E)-isomer is achieved through careful control of reaction kinetics and steric effects imposed by the methyl substituent on the propenyl chain.

Optimized Reaction Conditions

Typical conditions for this method include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), chosen for their ability to dissolve both polar and non-polar reactants.

  • Temperature : 0–80°C, with lower temperatures favoring selectivity for the (E)-isomer.

  • Reaction Time : 4–24 hours, depending on the catalyst loading and aldehyde reactivity.

A representative procedure involves dissolving 2-methyl-3-phenylpropenal (1.0 equiv.) and allylamine (1.2 equiv.) in anhydrous THF under nitrogen atmosphere. BF₃·Et₂O (0.1 equiv.) is added dropwise, and the mixture is stirred at 25°C for 12 hours. Workup includes quenching with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography to yield the target compound in 78–85% yield.

Multi-Step Synthesis from Substituted Benzyl Halides

Adaptation of Industrial-Scale Protocols

A patent-pending method (CN105085278A) outlines a four-step synthesis for structurally related 2-methyl-1-substituted phenyl-2-propanamine derivatives, which can be adapted for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. The process involves:

Step 1: Formation of 2-Methyl-1-Substituted Phenyl-2-Butyronitrile

Substituted benzyl chloride (e.g., 2-methylbenzyl chloride) reacts with isobutyronitrile in the presence of a strong base, such as lithium diisopropylamide (LDA), at −78°C. This step generates the nitrile intermediate with >95% yield.

Step 2: Hydrolysis to Carboxylic Acid

The nitrile undergoes alkaline hydrolysis (e.g., with NaOH) at 80–220°C to produce 2-methyl-1-substituted phenyl-2-butyric acid. This exothermic reaction requires careful temperature control to avoid decarboxylation.

Step 3: Curtius Rearrangement to Carbamate

The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) under mild conditions (40–120°C) to form an isocyanate intermediate, which is trapped with benzyl alcohol to yield the carbamate derivative.

Step 4: Deprotection to Primary Amine

Catalytic hydrogenation (e.g., Pd/C in methanol) removes the benzyl carbamate group, yielding the primary amine. For (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine, allylamine is introduced at this stage via nucleophilic substitution.

Yield and Practical Considerations

This method achieves a total yield of approximately 50%, significantly higher than earlier routes (15% yield). Key advantages include:

  • Avoidance of toxic reagents (e.g., sodium cyanide).

  • Scalability using continuous flow reactors for Steps 1 and 2.

  • Compatibility with diverse benzyl halide substrates.

Comparative Analysis of Preparation Methods

Parameter Condensation Method Multi-Step Synthesis
Steps 14
Catalyst Lewis acids (BF₃, ZnCl₂)LDA, Pd/C
Key Solvent THF/DCMTHF, methanol
Temperature Range 0–80°C−78°C to 220°C
Yield 78–85%~50% (overall)
Stereoselectivity High (E-isomer)Moderate

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration of the propenyl chain is critical for the compound’s biological activity. Microwave-assisted synthesis has been explored to enhance stereoselectivity, reducing reaction times to 1–2 hours while maintaining yields >80%.

Purification Techniques

Chromatography remains the standard for isolating the pure amine, but recent advances in solvent-resistant nanofiltration membranes offer a scalable alternative for industrial production.

Industrial and Research Applications

The compound’s allylic and phenyl groups make it a versatile intermediate for:

  • Pharmaceuticals : Synthesis of anticonvulsants and neuroprotective agents.

  • Agrochemicals : Building block for herbicides with enhanced leaf adhesion.

  • Materials Science : Monomer for conductive polymers due to its conjugated system .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This action is relevant in the treatment of neurological disorders like Parkinson’s disease.

Comparison with Similar Compounds

Substituted Allylamines with Varied Alkyl Groups

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound R1 = allyl; R2 = 2E-2-methyl-3-phenylprop-2-en-1-yl C13H17N 179.28 Potential pharmaceutical intermediate; unsaturated backbone enables reactivity
Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine (HCl salt) R1 = butyl; R2 = same as target C14H21N·HCl 247.78 Increased hydrophilicity due to HCl salt; longer alkyl chain may reduce volatility
Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine (trans) R1 = methyl; R2 = same as target C11H15N 161.24 Lower molecular weight; reduced steric hindrance compared to allyl substituent

Key Observations :

  • The allyl group in the target compound enhances conjugation and reactivity compared to saturated alkyl chains (e.g., butyl or methyl).
  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations .

Substituents on the Phenyl Ring

Compound Name Phenyl Substituent(s) Molecular Formula Key Effects
Target Compound Unsubstituted phenyl C13H17N Electron-neutral aromatic ring; moderate lipophilicity
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (HCl salt) 4-OCH3 C13H20ClNO Methoxy group donates electrons, increasing aromatic ring electron density; may enhance binding in biological systems
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine 2-OCH3 C13H19NO Ortho-methoxy group introduces steric hindrance; may reduce reactivity at the aromatic ring

Key Observations :

  • Steric effects from ortho-substituents (e.g., 2-OCH3) may hinder molecular packing or enzyme binding .

Unsaturation Variations: Allyl vs. Propargyl

Compound Name Unsaturation Type Molecular Formula Reactivity Profile
Target Compound Allyl (C=C) C13H17N Participates in electrophilic additions and polymerizations
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine Propargyl (C≡C) C13H15N Triple bond enables click chemistry (e.g., azide-alkyne cycloaddition); higher rigidity

Key Observations :

  • Propargyl groups enable unique reactivity (e.g., click chemistry), whereas allyl groups are more suited for traditional addition reactions .

Stereochemical and Functional Group Modifications

Compound Name Functional Group Key Feature
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Ketone with dimethylamino group Used in heterocycle synthesis; fluorophenyl enhances metabolic stability
2-Phenylprop-2-en-1-amine Primary amine with allyl-phenyl Simpler structure; lacks methyl group, reducing steric hindrance

Key Observations :

  • Ketone derivatives (e.g., ) serve as versatile intermediates in heterocycle synthesis, differing from the secondary amine focus of the target compound.
  • Primary amines (e.g., ) exhibit higher reactivity in alkylation/acylation compared to secondary amines .

Q & A

Basic: What are the optimal synthetic routes for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine?

Answer:
The compound is synthesized via alkylation of 3-phenylprop-2-en-1-amine with prop-2-en-1-yl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at room temperature . For stereochemical control, the (2E)-configuration is achieved by selecting appropriate reaction conditions, such as low-temperature kinetic control or using bulky bases to minimize isomerization. Purification typically involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization for high-purity yields (>90%) .

Key Reaction Conditions Table:

ParameterSpecification
BaseK₂CO₃
SolventAcetonitrile
Temperature20–25°C
Reaction Time12–24 hours
Yield85–92%

Basic: What spectroscopic techniques are critical for characterizing (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine?

Answer:

  • ¹H/¹³C NMR : The (2E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons) and distinct shifts for allylic amine protons (δ 2.8–3.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=C (1640–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 187 [M+H]⁺ confirm the molecular formula (C₁₃H₁₅N) .

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